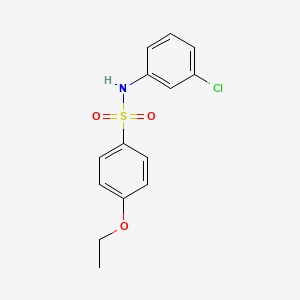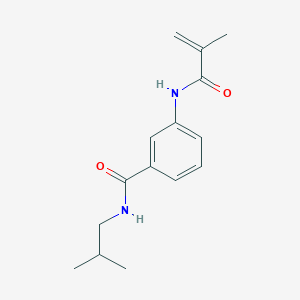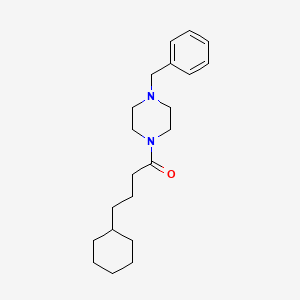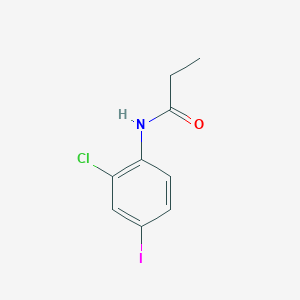
N-(4-fluorophenyl)-N'-(2-thienylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-N'-(2-thienylmethyl)urea and similar compounds typically involves reactions between aniline derivatives and isocyanates or carbamates. For example, a synthesis approach involves the reaction of n.c.a. 4-[18F]fluoroaniline with carbamates of several amines to yield urea derivatives. This method showcases the flexibility in synthesizing urea derivatives by selecting different amines and anilines, allowing for a wide range of substituted ureas (S. Olma, J. Ermert, H. Coenen, 2006). Another synthetic route involves the reaction of 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines to produce N,N′-disubstituted ureas, highlighting the synthesis's adaptability to incorporate various functional groups (D. Danilov, V. Burmistrov, E. Rasskazova, G. Butov, 2020).
Molecular Structure Analysis
The molecular structure of N-(4-fluorophenyl)-N'-(2-thienylmethyl)urea derivatives is characterized by the presence of urea linkages between fluorophenyl and thiophenyl groups. Structural analysis reveals that these molecules can adopt configurations mediated by intramolecular hydrogen bonding, contributing to their stability and reactivity. The urea group often forms the core of the molecule, around which various substituents can influence the compound's overall properties and interactions (Li-Qiao Shi, 2011).
Chemical Reactions and Properties
Urea derivatives, including N-(4-fluorophenyl)-N'-(2-thienylmethyl)urea, participate in a range of chemical reactions, reflecting their chemical reactivity. For instance, the Lossen rearrangement offers a method for converting carboxylic acids to ureas, demonstrating the functional group transformation capabilities of these compounds. This reaction pathway underscores the potential of urea derivatives in synthetic organic chemistry for constructing complex molecules from simpler precursors (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).
Physical Properties Analysis
The physical properties of N-(4-fluorophenyl)-N'-(2-thienylmethyl)urea derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the planar configuration of the urea group and its alignment with adjacent rings can affect the compound's crystalline properties and solubility in various solvents. These properties are crucial for the compound's applications in pharmaceutical formulations and material science (Wan-Sin Loh, H. Fun, S. Sarveswari, V. Vijayakumar, R. Ragavan, 2010).
Chemical Properties Analysis
The chemical properties of N-(4-fluorophenyl)-N'-(2-thienylmethyl)urea derivatives are central to their biological activity and interactions with other molecules. These compounds exhibit a range of biological activities, including antimicrobial and antifungal properties. The presence of fluorine and thiophene substituents contributes to their potency against various bacterial and fungal strains, demonstrating the impact of molecular modifications on biological activity (Qing-Zhong Zheng, Kui Cheng, Xiao-min Zhang, Kai Liu, Q. Jiao, Hailiang Zhu, 2010).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXFIKYPXAKZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)




![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)

![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)